molecular formula C11H17NO B2756144 3-(2-Aminophenyl)pentan-3-ol CAS No. 15832-98-1

3-(2-Aminophenyl)pentan-3-ol

Cat. No.: B2756144
CAS No.: 15832-98-1
M. Wt: 179.263
InChI Key: OJBCNOBBJUMWBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)pentan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a phenyl magnesium bromide reacts with a suitable ketone to form the desired product . Another method includes the catalytic hydrogenation of an appropriate precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)pentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines .

Scientific Research Applications

3-(2-Aminophenyl)pentan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminophenyl)pentan-2-ol
  • 3-(2-Aminophenyl)butan-3-ol
  • 3-(2-Aminophenyl)hexan-3-ol

Uniqueness

3-(2-Aminophenyl)pentan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2-aminophenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-11(13,4-2)9-7-5-6-8-10(9)12/h5-8,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBCNOBBJUMWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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